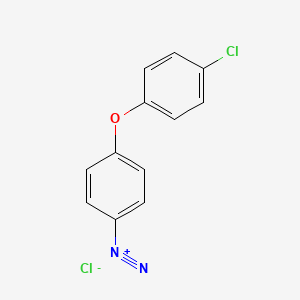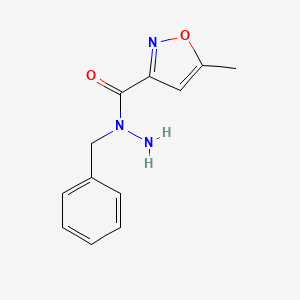
Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- is a chemical compound known for its unique structure and properties It is a derivative of hydrazine, featuring a benzyl group and a 5-methyl-3-isoxazolylcarbonyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- typically involves the reaction of hydrazine with benzyl chloride and 5-methyl-3-isoxazolecarboxylic acid. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: Benzyl chloride reacts with hydrazine in the presence of a base to form benzylhydrazine.
Step 2: Benzylhydrazine is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents may also be employed to improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Applications De Recherche Scientifique
Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting mood and behavior.
Comparaison Avec Des Composés Similaires
Isocarboxazid: A monoamine oxidase inhibitor used in the treatment of depression.
Phenelzine: Another monoamine oxidase inhibitor with similar applications.
Tranylcypromine: A compound with a similar mechanism of action but different chemical structure.
Uniqueness: Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
69352-52-9 |
|---|---|
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
N-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O2/c1-9-7-11(14-17-9)12(16)15(13)8-10-5-3-2-4-6-10/h2-7H,8,13H2,1H3 |
Clé InChI |
AWFHCMIESWXMBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C(=O)N(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


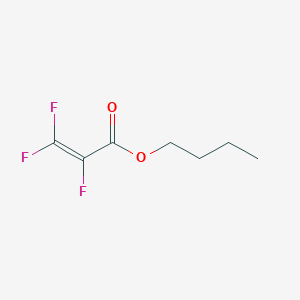
![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
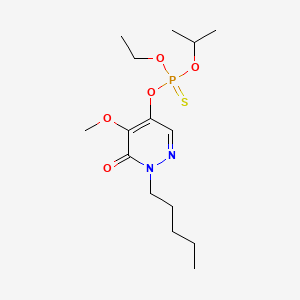

![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)



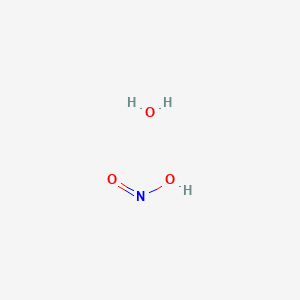
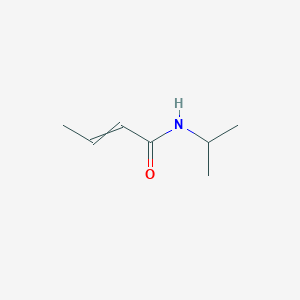
![3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14459662.png)
phosphane](/img/structure/B14459667.png)
